molecular formula C19H31NO4 B2557586 1-(2-Hydroxy-3-(3-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 342779-47-9

1-(2-Hydroxy-3-(3-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2557586
CAS No.: 342779-47-9
M. Wt: 337.46
InChI Key: WRVLJUSZOCTYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-3-(3-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a hindered amine derivative featuring a 2,2,6,6-tetramethylpiperidin-4-ol (TMP) core modified with a 3-methoxyphenoxypropyl substituent. The TMP moiety is known for its radical-scavenging properties, making it a structural motif in applications ranging from pharmaceuticals to polymer stabilizers .

Properties

IUPAC Name

1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4/c1-18(2)10-14(21)11-19(3,4)20(18)12-15(22)13-24-17-8-6-7-16(9-17)23-5/h6-9,14-15,21-22H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVLJUSZOCTYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC2=CC=CC(=C2)OC)O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 1-(2-Hydroxy-3-(3-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. The piperidine structure is known for its ability to scavenge free radicals, which can be beneficial in therapeutic contexts.

Neuroprotective Effects

Studies have shown that piperidine derivatives can protect neurons from damage. For instance, compounds with similar structures have been evaluated for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration . This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anticancer Properties

The compound's structural features may also confer anticancer activity. Research on related piperidine derivatives has demonstrated their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Case studies have reported low IC50 values for certain derivatives, indicating strong anticancer potential compared to standard treatments like doxorubicin .

Case Study 1: Neuroprotection

A study focused on a related compound demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers and improve neuronal viability under simulated ischemic conditions . This highlights the potential for clinical applications in stroke or traumatic brain injury scenarios.

Case Study 2: Anticancer Activity

Another research effort evaluated the anticancer properties of synthesized piperidine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics . This suggests that further development could lead to effective new cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related derivatives, focusing on substituent effects, molecular weight, and functional applications.

Table 1: Structural and Functional Comparison of TMP Derivatives

Compound Name Substituent on Propyl Chain Molecular Weight (g/mol) Key Properties/Applications
1-(2-Hydroxy-3-(3-methoxyphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol 3-Methoxyphenoxy Not explicitly provided Hypothesized anti-HBV activity, radical scavenging
AGI13: 1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol 2-Chlorophenoxy 342.9 Inhibits HBV replication via Sp1 interaction
AGI14: 1-[3-(4-tert-Butyloxycarbonyl)oxy-2-hydroxypropyl]-TMP-4-ol 4-tert-Butyloxycarbonyl 370.6 Bulky substituent; potential stability enhancement
AGI15: 1-[2-Hydroxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl]-TMP-4-ol 3,3,5-Trimethylcyclohexyl 356.6 Enhanced lipophilicity; anti-HBV candidate
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol Hydroxyethyl 201.31 Simpler structure; potential polymer stabilizer
Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate HCl Ethyl carboxylate + 3-methoxyphenoxy Not provided Ester derivative; discontinued pharmaceutical candidate

Key Observations

Substituent Effects on Bioactivity: The 3-methoxyphenoxy group in the target compound contrasts with AGI13’s 2-chlorophenoxy, which directly inhibits HBV replication by disrupting Sp1 transcription factor activity . The methoxy group’s electron-donating nature may alter binding affinity compared to chloro’s electron-withdrawing effects. AGI14’s 4-tert-butyloxycarbonyl group introduces steric bulk, which could improve metabolic stability but reduce membrane permeability .

Molecular Weight Trends :

  • Molecular weights range from 201.31 (hydroxyethyl derivative) to 370.6 (AGI14), reflecting substituent complexity. The target compound’s molecular weight is likely intermediate, balancing activity and pharmacokinetics.

Diverse Applications :

  • Pharmaceuticals : AGI13 and AGI15 highlight the TMP core’s role in antiviral drug development, particularly against HBV .
  • Polymer Science : Derivatives like hydroxyethyl-TMP and methacryloyl carbamates () are used as flame retardants or stabilizers, leveraging radical-scavenging mechanisms .

Synthetic Flexibility :

  • The TMP core is amenable to functionalization, as seen in ethyl carboxylate () and terpyridine derivatives (), enabling tailored properties for specific applications.

Research Findings and Implications

  • Anti-HBV Potential: Structural parallels to AGI13 suggest the target compound may inhibit HBV via Sp1, though empirical validation is needed. The 3-methoxyphenoxy group could modulate nuclear factor interactions differently than chloro or cyclohexyl groups .
  • Material Science Utility: Its hindered amine structure aligns with NORs (N-alkoxy hindered amines), which suppress combustion by neutralizing free radicals in polymers .
  • Limitations : Lack of direct data on the compound’s solubility, toxicity, or metabolic stability necessitates further study.

Preparation Methods

Alkylation of the Piperidine Nitrogen

The piperidine nitrogen is alkylated with epichlorohydrin to introduce a glycidyl group, forming 1-(2,3-epoxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol. This reaction is conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as potassium carbonate (K2CO3) at 40–60°C for 6–12 hours, achieving 75–80% yield.

Ring-Opening with 3-Methoxyphenol

The epoxide intermediate undergoes nucleophilic attack by 3-methoxyphenol in the presence of a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate, BF3·OEt2). This step proceeds in anhydrous THF at 0–25°C for 4–8 hours, yielding the target compound with 65–70% efficiency. Optimization studies indicate that maintaining a stoichiometric ratio of 1:1.2 (epoxide:phenol) minimizes side products like di-alkylated derivatives.

Table 2: Side-Chain Functionalization Parameters

Step Reagents/Catalysts Solvent Temperature (°C) Yield (%)
Epichlorohydrin alkylation K2CO3, THF THF 40–60 75–80
Epoxide ring-opening BF3·OEt2, 3-methoxyphenol THF 0–25 65–70

Process Optimization and Scalability

Solvent Systems

Mixed solvent systems enhance reaction efficiency. For example, a THF:water (1:2 v/v) mixture improves the solubility of polar intermediates during alkylation, as demonstrated in analogous amidation reactions. This approach reduces hydrolytic degradation, increasing yields to 85–90% in pilot-scale trials.

Catalytic Innovations

Electrochemical methods, such as those used in cephalosporin synthesis, offer an alternative for redox steps. Tin mesh cathodes in flow-cell reactors enable large-scale reductions with minimal byproducts, as shown in Ceftibuten production.

Analytical and Purification Strategies

Chromatography vs. Crystallization

While column chromatography is effective for lab-scale purification (≥95% purity), industrial processes favor crystallization. The bis(diphenylmethyl) ester derivative of related compounds crystallizes efficiently from ethyl acetate/hexane mixtures, reducing reliance on chromatography.

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 1.2 (s, 12H, tetramethyl groups), 3.8 (s, 3H, OCH3), 4.1–4.3 (m, 2H, CH2O), 6.7–7.2 (m, 4H, aromatic).
  • IR : 3400 cm−1 (O-H), 1250 cm−1 (C-O-C).

Challenges and Mitigation

Regioselectivity in Epoxide Ring-Opening

The preference for secondary alcohol formation over tertiary sites is addressed using bulky Lewis acids like BF3·OEt2, which direct nucleophilic attack to the less hindered carbon.

Oxidative Stability

The piperidine nitrogen’s susceptibility to oxidation necessitates inert atmospheres (N2 or Ar) during reactions, as highlighted in TEMPO derivative syntheses.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodCatalyst SystemYield (%)Key LimitationReference
Radical CouplingCu-pyridine complex45–55Side oxidation products
Aldehyde CondensationNone (thermal)20–30Low efficiency

Q. Table 2. Critical Parameters for AI-Driven Optimization

ParameterComputational ToolExperimental Validation
Transition state energyGaussian (DFT)In-situ FTIR monitoring
Solvent polarityCOSMO-RSDielectric constant assays
Catalyst selectivityMachine learning (ICReDD)Kinetic profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.